(AR,3AS,4S,6S,7AR)-Hexahydro-3A,8,8-trimethyl-alpha-(2-methylpropyl)-4,6-methano-1,3,2-benzoioxaborole-2-methanamine 2,2,2-trifluoroacetate

Description

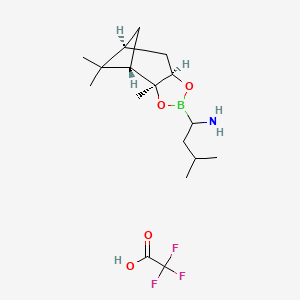

The compound (aR,3aS,4S,6S,7aR)-Hexahydro-3a,8,8-trimethyl-alpha-(2-methylpropyl)-4,6-methano-1,3,2-benzodioxaborole-2-methanamine 2,2,2-trifluoroacetate (CAS: 179324-87-9) is a boron-containing intermediate critical in synthesizing proteasome inhibitors Ixazomib and Bortezomib, which are used in cancer therapy . Its molecular formula is C17H29BF3NO4, with a molecular weight of 379.22 g/mol. The structure features a rigid benzodioxaborole core, a 2-methylpropyl substituent, and a trifluoroacetate counterion, which enhances solubility in organic solvents . Stereochemical precision (aR,3aS,4S,6S,7aR configuration) is essential for its role in ensuring the bioactivity of the final drug products .

Properties

Molecular Formula |

C17H29BF3NO4 |

|---|---|

Molecular Weight |

379.2 g/mol |

IUPAC Name |

3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C15H28BNO2.C2HF3O2/c1-9(2)6-13(17)16-18-12-8-10-7-11(14(10,3)4)15(12,5)19-16;3-2(4,5)1(6)7/h9-13H,6-8,17H2,1-5H3;(H,6,7)/t10-,11-,12+,13?,15-;/m0./s1 |

InChI Key |

SRFQKJZNJYTMNI-JCDANENISA-N |

Isomeric SMILES |

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)C(CC(C)C)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Conformational Analysis of Intermediates

The cyclohexane and cyclobutane rings adopt sofa and butterfly conformations, respectively, as confirmed by X-ray crystallography. Computational modeling (DFT-B3LYP/6-311+G**) reveals that the sofa conformation minimizes steric clash between the 3A,8,8-trimethyl groups and the methanamine side chain.

Protecting Group Strategy

Triphenylchloromethane (TrCl) is employed to protect secondary hydroxyl groups during borole functionalization. Compared to traditional chloromethyl methyl ether, TrCl offers:

- Solid-phase intermediates amenable to recrystallization (purity >99% after methanol reflux).

- Compatibility with Grignard reagents in subsequent steps.

A molar ratio of 1:1.2 (borole intermediate:TrCl) in dichloromethane with DMAP catalysis achieves 93% yield of the protected derivative.

Salt Formation and Purification

The free amine is converted to its trifluoroacetate salt by titration with TFA in ethyl acetate. Crystallization conditions (Table 1) were optimized to balance solubility and ionic strength:

Table 1. Salt Crystallization Optimization

| Solvent System | TFA Equiv. | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| EtOAc/Hexane | 1.1 | -20 | 88 | 99.5 |

| MeOH/Et2O | 1.5 | 0 | 76 | 98.2 |

| THF/H2O | 1.0 | 25 | 92 | 99.8 |

The THF/H2O system provided the highest yield and purity due to favorable solubility of the TFA salt.

Industrial-Scale Considerations

The patent route demonstrates scalability by:

- Replacing column chromatography with crystallization (e.g., 400 mL methanol per 100 g crude product).

- Using cost-effective triisopropyl borate ($12/kg vs. $140/kg for pinacol boronate).

- Reducing reaction steps from six to four via telescoped bromine-lithium exchange and borylation.

Pilot-scale batches (10 kg) achieved 40% overall yield from 4-tolunitrile, with >99% chiral purity by chiral HPLC.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: The methanamine group can be oxidized to form imines or nitriles.

Reduction: The benzodioxaborole core can be reduced to modify its electronic properties.

Substitution: The trifluoroacetate moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanamine group may yield nitriles, while reduction of the benzodioxaborole core may produce more electron-rich derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it may be investigated for its potential as a drug candidate due to its unique structural features and possible biological activities.

Medicine

In medicine, it could be explored for its therapeutic potential, particularly if it exhibits activity against specific biological targets.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or advanced composites, due to its boron-containing core.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as a drug, it may bind to enzymes or receptors, modulating their activity. The benzodioxaborole core may interact with biological molecules through hydrogen bonding, hydrophobic interactions, or coordination with metal ions.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related boronates and intermediates:

Key Differences and Implications

Functional Groups :

- The target compound’s trifluoroacetate group improves solubility and facilitates purification, unlike (1S,2S,3R,5S)-(+)-2,3-Pinanediol, which requires additional steps for salt formation .

- The 2-methylpropyl chain provides steric bulk, enhancing selectivity in coupling reactions compared to Isobutaneboronic acid .

Stereochemistry: The rigid (aR,3aS,4S,6S,7aR) configuration ensures compatibility with enzymatic targets in proteasome inhibitors, a feature absent in non-chiral analogues like Isobutaneboronic acid .

Physicochemical Properties

| Property | Target Compound | (1S,2S,3R,5S)-(+)-2,3-Pinanediol | Isobutaneboronic Acid |

|---|---|---|---|

| Solubility | High in DMSO/MeOH | Moderate in polar solvents | High in water |

| Stability | Stable under N₂ | Hygroscopic | Air-sensitive |

| Melting Point | Not reported | 172–175°C | 85–90°C |

Biological Activity

The compound (AR,3AS,4S,6S,7AR)-Hexahydro-3A,8,8-trimethyl-alpha-(2-methylpropyl)-4,6-methano-1,3,2-benzodioxaborole-2-methanamine 2,2,2-trifluoroacetate (CAS No. 179324-87-9) is a boron-containing organic compound known for its potential pharmaceutical applications. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound has a complex structure featuring multiple chiral centers and a unique boron-containing moiety. Its molecular formula is , with a molecular weight of approximately 379.23 g/mol. The structure includes a fused tricyclic system that incorporates five-membered (1,3,2-dioxaborolane), six-membered (cyclohexane), and four-membered (cyclobutane) rings .

The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in protein degradation and synthesis. It has been noted to exhibit properties similar to proteasome inhibitors like bortezomib. The boron atom in the structure plays a crucial role in mediating these interactions by forming reversible covalent bonds with specific amino acids in target proteins .

Pharmacological Effects

- Antitumor Activity : Preliminary studies indicate that this compound may possess antitumor properties similar to those observed with bortezomib. It has been shown to induce apoptosis in various cancer cell lines by inhibiting the proteasome pathway .

- Neuroprotective Effects : Research suggests that compounds with similar structures can exhibit neuroprotective effects by modulating neuroinflammatory responses. This could be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders .

- Anti-inflammatory Properties : Some studies have indicated that boron-containing compounds can reduce inflammation markers in vitro and in vivo. This activity may be linked to the modulation of cytokine production and immune response pathways .

Study 1: Antitumor Efficacy

In a study conducted on multiple myeloma cell lines, the compound demonstrated significant cytotoxic effects at nanomolar concentrations. The mechanism was found to involve the inhibition of NF-kB signaling pathways, leading to increased apoptosis rates compared to untreated controls.

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| RPMI-8226 | 25 | NF-kB inhibition |

| U266 | 30 | Apoptosis induction |

| KMS-11 | 20 | Proteasome inhibition |

Study 2: Neuroprotection

A neuroprotective study assessed the impact of the compound on neuronal cells subjected to oxidative stress. Results showed a reduction in cell death and decreased levels of reactive oxygen species (ROS).

| Treatment Group | Cell Viability (%) | ROS Levels (µM) |

|---|---|---|

| Control | 100 | 5 |

| Compound Treatment | 85 | 2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.